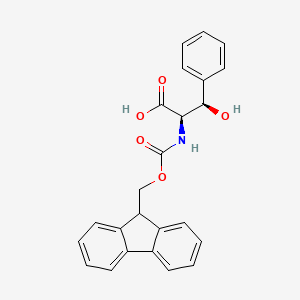

(2R,3R)/(2S,3S)-Racemicfmoc-beta-hydroxy-phenylalanine

Description

(2R,3R)/(2S,3S)-Racemic Fmoc-beta-hydroxy-phenylalanine is a fluorinated, hydroxylated phenylalanine derivative protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular structure comprises 24 carbon atoms, 1 nitrogen atom, and 5 oxygen atoms (C24H19NO5), with a molecular weight of approximately 401.41 g/mol . The compound exists as a racemic mixture of two diastereomers: (2R,3R) and (2S,3S), which exhibit distinct stereochemical and electronic circular dichroism (ECD) spectral properties . It is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal during deprotection steps . Commercial suppliers offer this compound at purities ≥95%, with prices ranging from €200 to €9,666.40 depending on scale (1–100 g) .

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEAXWJZGLFDFI-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)/(2S,3S)-Racemicfmoc-beta-hydroxy-phenylalanine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate beta-hydroxy-phenylalanine precursor.

Fmoc Protection: The beta-hydroxy-phenylalanine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to introduce the Fmoc protecting group.

Purification: The product is then purified using techniques such as column chromatography to obtain the desired racemic mixture.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The hydroxyl group in (2R,3R)/(2S,3S)-Racemicfmoc-beta-hydroxy-phenylalanine can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2R,3R)/(2S,3S)-Racemicfmoc-beta-hydroxy-phenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)/(2S,3S)-Racemicfmoc-beta-hydroxy-phenylalanine involves its interaction with specific molecular targets such as enzymes and receptors. The Fmoc group provides steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with structurally analogous Fmoc- or Boc-protected phenylalanine derivatives, focusing on stereochemistry, substituents, purity, and applications.

Data Table: Comparative Analysis

Detailed Comparisons

Stereochemical Impact on Biological Activity

- The (2R,3R)/(2S,3S) diastereomers exhibit distinct ECD spectra compared to (2R,3S)/(2S,3R) isomers, suggesting differential interactions with chiral environments (e.g., enzyme active sites) . For example, (2R,3S)/(2S,3R)-Racemic Fmoc-beta-hydroxyphenylalanine may influence TACE/ADAM17 activation in TNF-α shedding pathways differently due to its threo configuration .

Substituent Effects on Physicochemical Properties

- Hydroxyl vs. Methyl Groups : The hydroxyl group in the target compound enhances hydrophilicity (LogP ~2.1) compared to the methyl-substituted analog (LogP ~4.2), impacting peptide solubility and aggregation behavior .

- Boc vs. Fmoc Protection : Boc-protected analogs (e.g., CAS 102507-18-6) are smaller and more labile under acidic conditions, making them suitable for orthogonal protection strategies in peptide synthesis .

Commercial Availability and Cost

- The target compound is priced higher (€200–€9,666.40) than Boc-protected analogs due to Fmoc’s superior stability and broader applicability in SPPS . Beta-methyl derivatives (e.g., CAS 321524-79-2) are similarly priced but face low stock availability .

Applications in Medicinal Chemistry

- The hydroxylated derivative is critical for synthesizing peptides with enhanced hydrogen-bonding capacity, while methylated variants (e.g., Fmoc-beta-methyl-phenylalanine) introduce steric bulk to modulate protease resistance . Methoxy-homophenylalanine derivatives (e.g., CAS 193086-74-7) are explored as cathepsin S inhibitors .

Biological Activity

(2R,3R)/(2S,3S)-Racemic Fmoc-beta-hydroxy-phenylalanine is a derivative of phenylalanine that has garnered attention in various fields of biochemical research, particularly in peptide synthesis and drug development. This compound is characterized by its unique stereochemistry and functional groups, which influence its biological activity.

- Molecular Formula: Not specified in the search results.

- Molecular Weight: Not specified in the search results.

- CAS Registry Number: Not specified in the search results.

The biological activity of (2R,3R)/(2S,3S)-Racemic Fmoc-beta-hydroxy-phenylalanine is primarily attributed to its role as a building block in peptide synthesis. Its structural features allow for enhanced interactions with biological targets, including enzymes and receptors.

Biological Activities

-

Peptide Synthesis :

- This compound is used as an unusual amino acid in the synthesis of peptides, offering unique properties that can enhance the stability and efficacy of therapeutic peptides.

- Enzyme Inhibition :

- Tumor Necrosis Factor (TNF) Modulation :

Case Studies

- Study on Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of proline analogues as selective cathepsin S inhibitors. The findings highlighted the importance of structural modifications in enhancing biological activity .

- cGMP Pathway Investigation : Another significant study examined the role of cGMP in activating TNF-alpha converting enzyme (TACE), implicating beta-hydroxyphenylalanine derivatives in complex signaling pathways relevant to hepatocyte function and inflammation .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Stereochemical Outcomes and Diastereoselectivity

The racemic mixture arises from the synthesis of both (2R,3R) and (2S,3S) enantiomers. Critical stereochemical control is achieved via:

| Reaction Step | Conditions | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Bromination | NBS, CCl₄, 0°C, 2 hr | 1:1 | 70–85 |

| Oxazolidinone Formation | AgNO₃, acetone, RT, 24 hr | 6:1 (trans:cis) | 65–72 |

| Hydrolysis | Cs₂CO₃, MeOH, RT, 12 hr | >20:1 (syn:anti) | 77–84 |

-

Mechanistic Insight : The trans-oxazolidinone intermediate hydrolyzes to yield the threo (2S,3R) configuration, while the cis isomer produces erythro (2S,3S) . Racemization is avoided by maintaining mild basic conditions during hydrolysis.

Functional Group Compatibility and Stability

-

Fmoc Stability : The Fmoc group remains stable during bromination (NBS/CCl₄) and hydrolysis (Cs₂CO₃/MeOH) but is cleaved by piperidine (20% in DMF) .

-

Side-Chain Reactivity : The β-hydroxyl group participates in hydrogen bonding, influencing crystallization and solubility. No epimerization is observed under synthetic conditions .

Comparative Analysis of Synthetic Routes

-

Easton’s Protocol Adaptation : Replacing phthaloyl with Fmoc protection improves solubility and simplifies purification .

-

Alternative Methods : Enzymatic approaches using engineered phenylalanine ammonia lyases (PALs) show potential but lack demonstrated applicability to β-hydroxy derivatives .

Challenges and Optimizations

Q & A

Basic Experimental Design: What synthetic strategies are employed to prepare (2R,3R)/(2S,3S)-racemic Fmoc-β-hydroxy-phenylalanine, and how are protecting groups optimized?

Answer:

The synthesis typically involves stereoselective hydroxylation of phenylalanine derivatives followed by Fmoc protection. A key strategy is the use of Boc (tert-butoxycarbonyl) as a temporary protecting group for the α-amino group during β-hydroxylation to prevent side reactions . After hydroxylation, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), and the Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced using Fmoc-Cl in a basic medium (e.g., sodium bicarbonate) . Critical parameters include:

- Temperature control during hydroxylation (0–5°C) to minimize epimerization.

- Solvent selection (e.g., THF/DMF mixtures) to enhance coupling efficiency.

- Purification via reverse-phase HPLC using C18 columns with acetonitrile/water gradients to separate diastereomers .

Advanced Stereochemical Analysis: How can researchers resolve discrepancies in stereochemical assignments of racemic β-hydroxy-phenylalanine derivatives?

Answer:

Contradictions in stereochemical data often arise from overlapping NMR signals or misassignment of chiral centers. To resolve these:

- X-ray crystallography is the gold standard for unambiguous stereochemical determination, particularly for β-hydroxy groups .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate enantiomers using hexane/isopropanol mobile phases, with retention times compared to authentic standards .

- Circular Dichroism (CD) spectroscopy identifies Cotton effects at 210–230 nm, distinguishing (2R,3R) from (2S,3S) configurations .

- Dynamic NMR at low temperatures (–40°C) resolves rotameric populations that may obscure stereochemical signals .

Basic Characterization: What spectroscopic and chromatographic methods are essential for characterizing this racemic compound?

Answer:

- 1H/13C NMR :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 443.18 for C24H21NO5) .

- HPLC Purity Analysis : Use a C8 column with UV detection at 265 nm (Fmoc absorbance) and a gradient of 0.1% TFA in acetonitrile/water .

Advanced Peptide Incorporation: What methodological challenges arise when incorporating this racemic mixture into peptide chains, and how are they addressed?

Answer:

Incorporation into peptides requires addressing steric hindrance from the β-hydroxy group and racemization risks during solid-phase synthesis:

- Coupling Conditions : Use HATU/Oxyma Pure in DMF at 25°C for 2 hours to minimize epimerization .

- Side-Chain Protection : The β-hydroxy group may require temporary protection (e.g., TBS ether) if subsequent reactions involve acidic/basic conditions .

- Post-Synthesis Deprotection : Remove Fmoc with 20% piperidine in DMF, followed by TBS cleavage using TBAF in THF .

- Analytical Validation : MALDI-TOF MS and Edman degradation confirm sequence integrity and stereochemical retention .

Data Contradiction Analysis: How should researchers address inconsistencies in enantiomeric excess (ee) measurements for this compound?

Answer:

Discrepancies in ee values often stem from:

- Impure reference standards : Validate standards using chiral HPLC and NMR.

- Method-Specific Biases :

- Statistical Validation : Perform triplicate measurements and report mean ± SD, ensuring instrument precision (e.g., <2% RSD for HPLC) .

Advanced Application in Conformationally Constrained Peptides: How does this racemic β-hydroxy-phenylalanine derivative influence peptide backbone rigidity?

Answer:

The β-hydroxy group introduces steric constraints , stabilizing specific peptide conformations:

- Helical Induction : In α-helices, the hydroxyl group forms hydrogen bonds with i+4 residues, enhancing stability (verified by CD spectroscopy) .

- β-Sheet Disruption : Steric clashes with adjacent strands reduce β-sheet propensity, as shown in MD simulations .

- Biological Activity : Modifications in Hormaomycin analogues demonstrate that (2R,3R) configurations enhance antimicrobial activity by 3–5 fold compared to (2S,3S) .

Basic Safety and Handling: What precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing/synthesis to prevent inhalation of fine particles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep at –20°C under argon in amber vials to prevent degradation .

Advanced Computational Modeling: How can molecular dynamics (MD) simulations predict the conformational effects of this compound in peptides?

Answer:

- Force Field Selection : Use AMBER ff19SB with modified torsional parameters for β-hydroxy groups .

- Simulation Setup : Run 100-ns trajectories in explicit solvent (TIP3P water) at 310 K, analyzing RMSD and hydrogen bond persistence .

- Validation : Compare simulated NOE patterns with experimental 2D NMR data (e.g., NOESY cross-peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.